molecular formula C10H12ClN3O3 B8046283 [(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate

[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate

Cat. No.: B8046283
M. Wt: 257.67 g/mol
InChI Key: IFXIVMCMTOCQBA-UHFFFAOYSA-N
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Description

[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate is a useful research compound. Its molecular formula is C10H12ClN3O3 and its molecular weight is 257.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of [(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate typically involves a series of chemical reactions under controlled conditions. The synthetic routes may include:

    Initial Reactants: The starting materials are chosen based on the desired chemical structure of this compound.

    Reaction Conditions: The reactions are carried out under specific temperature, pressure, and solvent conditions to ensure the desired product is formed.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The key steps include:

    Raw Material Sourcing: High-quality raw materials are sourced to ensure consistency in the final product.

    Reaction Optimization: The reaction conditions are optimized for maximum yield and efficiency.

    Quality Control: Rigorous quality control measures are implemented to ensure the product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to form reduced products.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions include:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, etc.

    Solvents: Water, ethanol, acetone, etc.

    Catalysts: Acidic or basic catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate has various scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to a cascade of biochemical events. The exact mechanism depends on the specific application and the biological system being studied.

Properties

IUPAC Name

[(E)-[1-amino-2-(4-chlorophenyl)-2-hydroxyethylidene]amino] N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClN3O3/c1-13-10(16)17-14-9(12)8(15)6-2-4-7(11)5-3-6/h2-5,8,15H,1H3,(H2,12,14)(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFXIVMCMTOCQBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)ON=C(C(C1=CC=C(C=C1)Cl)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC(=O)O/N=C(\C(C1=CC=C(C=C1)Cl)O)/N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.